molecular formula C5H11ClN2O2 B3351036 4-Aminopyrrolidine-2-carboxylic acid dihydrochloride CAS No. 3285-78-7

4-Aminopyrrolidine-2-carboxylic acid dihydrochloride

Cat. No.: B3351036
CAS No.: 3285-78-7
M. Wt: 166.60 g/mol
InChI Key: KFYHJLCLHXYOLW-UHFFFAOYSA-N
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Description

4-Aminopyrrolidine-2-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C5H12Cl2N2O2 and a molecular weight of 203.07 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

4-Aminopyrrolidine-2-carboxylic acid dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-aminopyrrolidine-2-carboxylic acid dihydrochloride typically involves the reaction of pyrrolidine derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of 4-aminopyrrolidine with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as crystallization and purification to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 4-Aminopyrrolidine-2-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Mechanism of Action

The mechanism of action of 4-aminopyrrolidine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes .

Comparison with Similar Compounds

  • 4-Aminopyridine-2-carboxylic acid hydrochloride
  • 5-Aminopyridine-2-carboxylic acid
  • 4-Imidazolecarboxylic acid

Comparison: Compared to these similar compounds, 4-aminopyrrolidine-2-carboxylic acid dihydrochloride is unique due to its specific structure and reactivity. Its pyrrolidine ring provides distinct chemical properties that make it valuable in various research applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-Aminopyrrolidine-2-carboxylic acid dihydrochloride involves the conversion of L-proline to the target compound through a series of chemical reactions.", "Starting Materials": [ "L-proline", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Sodium borohydride", "Acetic acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: L-proline is reacted with sodium nitrite and hydrochloric acid to form 4-nitro-L-proline.", "Step 2: 4-nitro-L-proline is reduced with sodium borohydride in the presence of acetic acid to form 4-aminoproline.", "Step 3: 4-aminoproline is cyclized with sodium hydroxide to form 4-Aminopyrrolidine-2-carboxylic acid.", "Step 4: 4-Aminopyrrolidine-2-carboxylic acid is reacted with hydrochloric acid to form the dihydrochloride salt of the target compound, 4-Aminopyrrolidine-2-carboxylic acid dihydrochloride." ] }

CAS No.

3285-78-7

Molecular Formula

C5H11ClN2O2

Molecular Weight

166.60 g/mol

IUPAC Name

4-aminopyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C5H10N2O2.ClH/c6-3-1-4(5(8)9)7-2-3;/h3-4,7H,1-2,6H2,(H,8,9);1H

InChI Key

KFYHJLCLHXYOLW-UHFFFAOYSA-N

SMILES

C1C(CNC1C(=O)O)N.Cl.Cl

Canonical SMILES

C1C(CNC1C(=O)O)N.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminopyrrolidine-2-carboxylic acid dihydrochloride
Reactant of Route 2
4-Aminopyrrolidine-2-carboxylic acid dihydrochloride
Reactant of Route 3
4-Aminopyrrolidine-2-carboxylic acid dihydrochloride
Reactant of Route 4
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4-Aminopyrrolidine-2-carboxylic acid dihydrochloride
Reactant of Route 5
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4-Aminopyrrolidine-2-carboxylic acid dihydrochloride
Reactant of Route 6
4-Aminopyrrolidine-2-carboxylic acid dihydrochloride

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